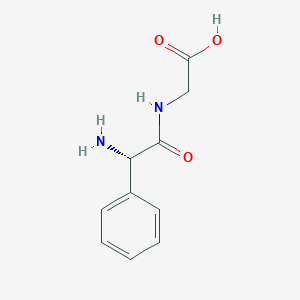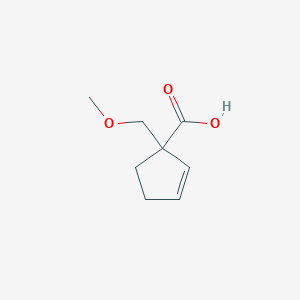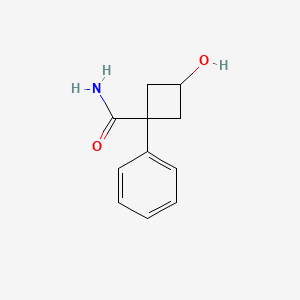![molecular formula C19H19FN2O3S B2879752 (2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 862826-81-1](/img/structure/B2879752.png)
(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to be an organic molecule with several functional groups, including a methanone group, a dihydroimidazole ring, and multiple methoxy and fluorophenyl groups. These functional groups could potentially give the compound unique chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to detail the exact synthesis process.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the methanone group might be susceptible to nucleophilic addition reactions, while the dihydroimidazole ring might participate in ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact molecular structure and the nature of its functional groups.Wissenschaftliche Forschungsanwendungen
Anti-tumor Agent Development
One notable application of compounds related to (2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is in anti-tumor research. A derivative, (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, has been developed through a hit-to-lead program using solution-phase parallel synthesis. This compound showed selective cytotoxicity against a tumorigenic cell line, suggesting potential as an anti-tumor agent (Hayakawa et al., 2004).
Catalyst- and Solvent-Free Synthesis
Research has also focused on efficient, regioselective synthesis methods for related compounds. An example is the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This highlights a more environmentally friendly approach to producing these compounds, which could have various applications in medicinal chemistry (Moreno-Fuquen et al., 2019).
Antioxidant Properties
The exploration of antioxidant properties in derivatives of these compounds is another area of research. For instance, bromination of bis(3,4-dimethoxyphenyl)methanone led to products with effective antioxidant power. This research could inform the development of new antioxidants for various applications, including potentially medicinal ones (Balaydın et al., 2010).
Fluorophore Development
Fluorination of fluorophores, a process that can enhance their photostability and spectroscopic properties, is another application. Compounds like bis(2,4,5-trifluorophenyl)methanone, related to the target compound, were synthesized and subjected to nucleophilic aromatic substitution reactions, yielding fluorinated fluorophores. These compounds are potentially useful in developing novel fluorinated fluorophores for various scientific and technological applications (Woydziak et al., 2012).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s hard to comment on its potential hazards.
Zukünftige Richtungen
Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its reactivity and other chemical properties.
Eigenschaften
IUPAC Name |
(2,6-dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-15-4-3-5-16(25-2)17(15)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCMYHCNMWAUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

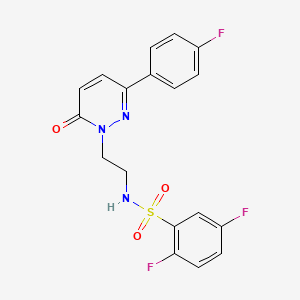
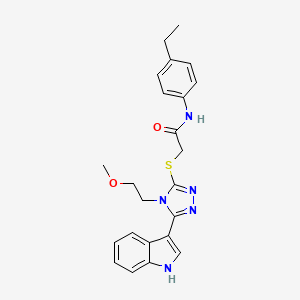
![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
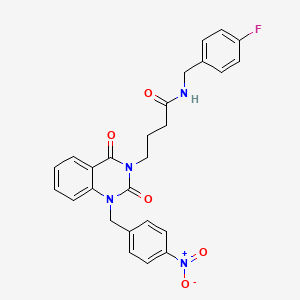
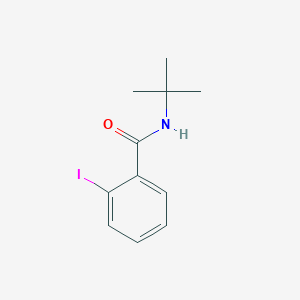
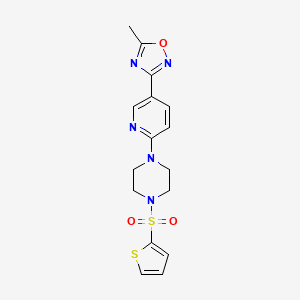
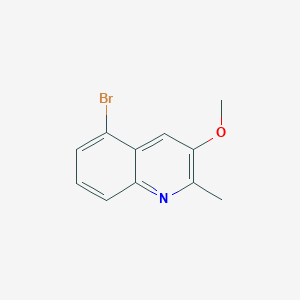

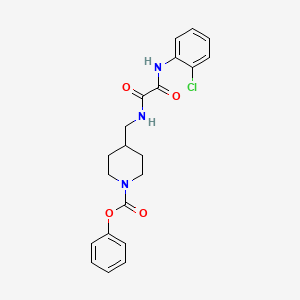
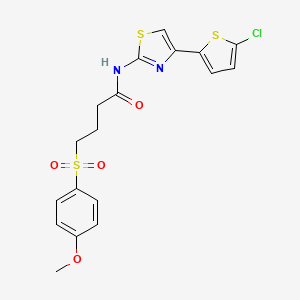
![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)
